3,4-Dihydro-2H-1,4-ethanoquinolin-2-one
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Overview
Description
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one is a chemical compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.22 g/mol It is a member of the quinoline family and is known for its unique bicyclic structure, which includes a fused ethano ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,4-ethanoquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclic anhydrides, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1,4-ethanoquinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2-one: Similar in structure but lacks the ethano ring.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Contains an additional hydroxyl group.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
3,4-Dihydro-2H-1,4-ethanoquinolin-2-one is unique due to its fused ethano ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one |
InChI |
InChI=1S/C11H11NO/c13-11-7-8-5-6-12(11)10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 |
InChI Key |
DNQDTPBDAGAAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CC1C3=CC=CC=C32 |
Origin of Product |
United States |
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